Tubulin Polymerization Inactivity vs. Carbamate Insecticides
In a comparative in vitro porcine brain tubulin assembly assay, 2,3-dihydro-2,2-dimethylbenzofuran derivatives lacking a carbamate function, a class that includes the target compound, showed no distinct effect on tubulin polymerization. In contrast, four carbamate-bearing insecticides (benfuracarb, carbofuran, carbosulfan, and furathiocarb) led to a dose-dependent reduction in the polymerization degree and maximum reaction velocity [1]. This defines a clear functional boundary where the target compound's scaffold, without further functionalization, is inert for this specific mechanism.
| Evidence Dimension | Effect on in vitro porcine brain tubulin polymerization |
|---|---|
| Target Compound Data | Inactive (no distinct effect) |
| Comparator Or Baseline | Benfuracarb, Carbofuran, Carbosulfan, Furathiocarb (active); exact IC50 values not provided in abstract, but all led to dose-dependent reduction of polymerization degree and velocity |
| Quantified Difference | Qualitative: Inactive vs. Active (dose-dependent reduction) |
| Conditions | In vitro assembly kinetics of porcine brain tubulin; polynomial regression analysis of absorbance curves |
Why This Matters
For researchers screening for antimitotic or tubulin-interacting agents, this data suggests 7-Bromo-2,2-dimethyl-2,3-dihydro-1-benzofuran is an ideal negative control or inert scaffold, unlike its carbamate analogs which are active effectors.
- [1] Stehrer-Schmid P, Wolf HU. Effects of benzofuran and seven benzofuran derivatives including four carbamate insecticides in the in vitro porcine brain tubulin assembly assay and description of a new approach for the evaluation of the test data. Mutat Res. 1995 Feb;339(1):61-72. PMID: 7877645. View Source
